cis-Monoacrylate Atracurium Besylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Monoacrylate Atracurium Besylate: is a derivative of atracurium besylate, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is particularly notable for its role in the degradation pathway of cisatracurium, another neuromuscular blocking agent .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Monoacrylate Atracurium Besylate involves the reaction of atracurium besylate with acrylate derivatives under controlled conditions. The process typically includes the following steps:

Condensation Reaction: Atracurium besylate undergoes a condensation reaction with acrylate derivatives in the presence of a base such as triethylamine.

Purification: The resulting product is purified using chromatographic techniques to isolate the desired isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

化学反应分析

Types of Reactions: cis-Monoacrylate Atracurium Besylate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can undergo ester hydrolysis to form monoquaternary alcohol.

Hofmann Elimination: At physiological pH, it degrades via Hofmann elimination to yield laudanosine and other by-products.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions with acidic or basic catalysts.

Hofmann Elimination: Occurs spontaneously at physiological pH without the need for external reagents.

Major Products:

Laudanosine: A major by-product formed during Hofmann elimination.

Monoquaternary Alcohol: Formed through ester hydrolysis.

科学研究应用

Clinical Applications

1. Neuromuscular Blockade in Anesthesia

- Purpose : cis-Monoacrylate Atracurium Besylate is primarily utilized to facilitate muscle relaxation during surgical procedures and endotracheal intubation.

- Advantages :

2. Comparative Efficacy Studies

- A clinical study involving 60 patients undergoing abdominal surgeries demonstrated that this compound has an effective dose (ED95) of approximately 0.04 mg/kg, significantly lower than the 0.2 mg/kg required for atracurium .

- Another study indicated that while both agents provide adequate intubating conditions, this compound resulted in fewer hemodynamic fluctuations during surgical procedures .

Pharmacokinetics and Safety Profile

Pharmacokinetic Properties

- The compound undergoes spontaneous degradation and does not rely on organ function for elimination, making it suitable for patients with compromised liver or kidney function .

- The absence of significant histamine release contributes to its favorable safety profile, particularly in patients with cardiovascular issues .

Safety Studies

- In pediatric populations, this compound was associated with lower rates of adverse events compared to atracurium when administered at equipotent doses .

Data Tables

| Parameter | This compound | Atracurium |

|---|---|---|

| Effective Dose (ED95) | 0.04 mg/kg | 0.2 mg/kg |

| Onset Time | Faster | Slower |

| Duration of Action | Shorter | Longer |

| Histamine Release | None | Significant |

| Cardiovascular Stability | Better | Variable |

Case Studies

Study on Pediatric Patients

- A randomized double-blind study assessed the efficacy of this compound versus atracurium in children aged three to twelve undergoing elective surgeries. The results indicated that while both agents provided adequate muscle relaxation, cis-Monoacrylate offered superior hemodynamic stability with fewer adverse effects .

Impurity Profiling and Quality Control

作用机制

cis-Monoacrylate Atracurium Besylate exerts its effects by binding competitively to cholinergic receptors at the motor end-plate, thereby blocking the action of acetylcholine . This prevents the development of an end-plate potential, leading to muscle relaxation. The compound’s degradation products, such as laudanosine, also contribute to its overall pharmacological profile .

相似化合物的比较

Atracurium Besylate: A parent compound with a broader spectrum of isomers.

Cisatracurium Besylate: A more potent isomer with fewer cardiovascular side effects.

Uniqueness: cis-Monoacrylate Atracurium Besylate is unique due to its specific degradation pathway and the formation of distinct by-products such as laudanosine . This makes it a valuable compound for studying the pharmacological and toxicological properties of neuromuscular blocking agents .

属性

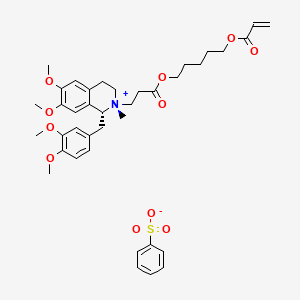

分子式 |

C38H49NO11S |

|---|---|

分子量 |

727.9 g/mol |

IUPAC 名称 |

benzenesulfonate;5-prop-2-enoyloxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C32H44NO8.C6H6O3S/c1-7-31(34)40-17-9-8-10-18-41-32(35)14-16-33(2)15-13-24-21-29(38-5)30(39-6)22-25(24)26(33)19-23-11-12-27(36-3)28(20-23)37-4;7-10(8,9)6-4-2-1-3-5-6/h7,11-12,20-22,26H,1,8-10,13-19H2,2-6H3;1-5H,(H,7,8,9)/q+1;/p-1/t26-,33-;/m1./s1 |

InChI 键 |

OROOXZDLWOYLAH-HRDILIDUSA-M |

手性 SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

规范 SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。